N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4H-1,2,4-triazol-4-yl)pyridine-4-carboxamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4H-1,2,4-triazol-4-yl)pyridine-4-carboxamide is a complex organic compound that features a combination of benzodioxin, triazole, and pyridine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4H-1,2,4-triazol-4-yl)pyridine-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Triazole Ring: The triazole ring can be synthesized via the Huisgen cycloaddition reaction between azides and alkynes.
Coupling Reactions: The benzodioxin and triazole intermediates can be coupled with a pyridine derivative using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin moiety.
Reduction: Reduction reactions could target the triazole or pyridine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to partially hydrogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Material Science: Potential use in the development of organic electronic materials.
Biology
Enzyme Inhibition: Possible applications as inhibitors of specific enzymes due to the triazole moiety.
Receptor Binding: The compound might interact with biological receptors, influencing signal transduction pathways.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals, particularly for diseases where triazole derivatives have shown efficacy.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Polymer Science: Use in the synthesis of novel polymers with unique properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking substrate access.
Receptor Modulation: It could interact with cell surface receptors, altering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4H-1,2,4-triazol-3-yl)pyridine-4-carboxamide
Uniqueness
- Structural Features : The specific arrangement of the benzodioxin, triazole, and pyridine rings.
- Biological Activity : Unique interactions with biological targets due to the specific structure.
Properties
Molecular Formula |
C16H13N5O3 |
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Molecular Weight |
323.31 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,2,4-triazol-4-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C16H13N5O3/c22-16(11-3-4-17-15(7-11)21-9-18-19-10-21)20-12-1-2-13-14(8-12)24-6-5-23-13/h1-4,7-10H,5-6H2,(H,20,22) |
InChI Key |
KJOQVIMYIMNZRI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=NC=C3)N4C=NN=C4 |
Origin of Product |
United States |
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